



# **Application Notes and Protocols for Utilizing** LIH383 in β-Arrestin Recruitment Assays

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Compound of Interest		
Compound Name:	LIH383	
Cat. No.:	B15609650	Get Quote

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### Introduction

**LIH383** is a potent and selective synthetic octapeptide agonist for the atypical chemokine receptor 3 (ACKR3), also known as CXCR7.[1][2] ACKR3 is a G protein-coupled receptor (GPCR) that distinguishes itself by not coupling to G proteins upon activation. Instead, it primarily signals through the recruitment of β-arrestin.[3][4] This characteristic makes ACKR3 a valuable target for studying biased agonism and a potential therapeutic target for various diseases, including cancer and inflammatory disorders. LIH383 efficiently induces the recruitment of β-arrestin to ACKR3, serving as a powerful tool to investigate ACKR3 signaling and to screen for novel modulators of this pathway.[3][4] These application notes provide a detailed protocol for using **LIH383** in a  $\beta$ -arrestin recruitment assay, a common method to quantify the interaction between an activated GPCR and β-arrestin.[5]

## Principle of the β-Arrestin Recruitment Assay

The β-arrestin recruitment assay is a cell-based method used to monitor the activation of GPCRs. Upon agonist binding, the GPCR undergoes a conformational change, is phosphorylated by G protein-coupled receptor kinases (GRKs), and subsequently recruits βarrestin proteins.[5] This interaction can be detected using various technologies, such as enzyme fragment complementation (EFC). In EFC-based assays, the GPCR is tagged with a small enzyme fragment, and β-arrestin is tagged with the larger, complementary portion of the enzyme. Agonist-induced recruitment of β-arrestin to the GPCR brings the two enzyme

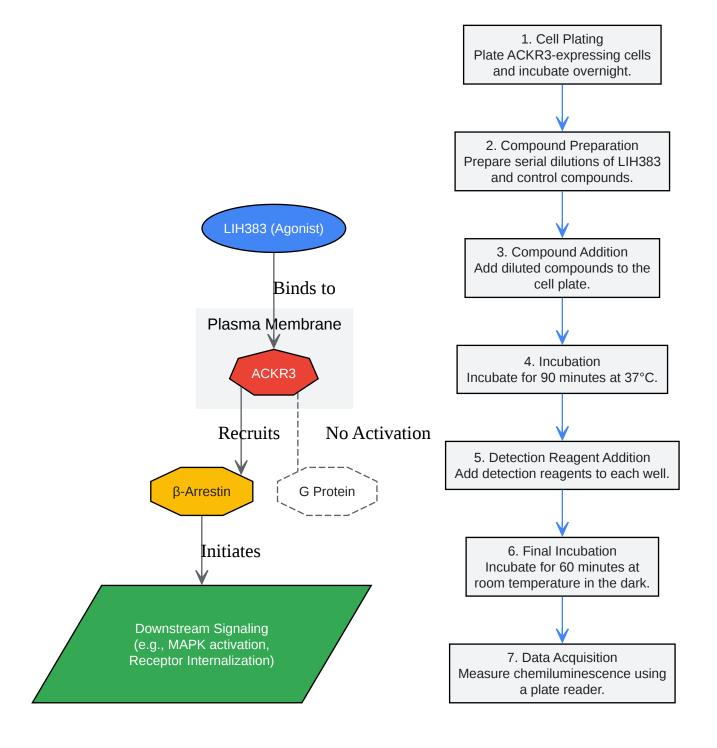


fragments into close proximity, leading to the formation of a functional enzyme that hydrolyzes a substrate to produce a detectable signal, typically chemiluminescence.[6]

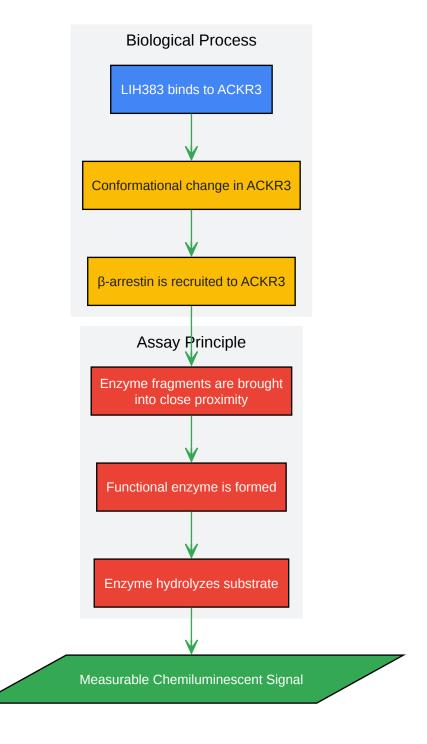
## **Signaling Pathway of ACKR3 Activation**

The binding of an agonist like **LIH383** to ACKR3 induces a conformational change in the receptor. This leads to the recruitment of  $\beta$ -arrestin, which can initiate downstream signaling cascades independent of G proteins and promote receptor internalization. This biased signaling mechanism is a key feature of ACKR3.









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